
UPCDC30245
概要
説明
UPCDC-30245は、p97 ATPアーゼ酵素のフェニルインドール系アロステリック阻害剤です。 これは、エンドリソソーム分解を阻害し、初期エンドソームの形成を阻害し、リソソームの酸性度を低下させることが示されています 。 この化合物は、細胞増殖の抑制において潜在的な可能性を示しており、ウイルス侵入を阻害することでコロナウイルスに対する抗ウイルス効果を示します .
化学反応の分析
UPCDC-30245は、主にp97 ATPアーゼ酵素との相互作用を含む、さまざまな化学反応を起こします。 これはアロステリック阻害剤であり、酵素の活性部位とは異なる部位に結合して、酵素の活性を阻害する立体構造変化を引き起こします 。 この化合物は、小胞体関連タンパク質分解または未折り畳みタンパク質応答経路に有意な影響を与えませんが、ミクrotubule-associated proteins 1A / 1B light chain 3B(LC3-II)の脂質化形態を大幅に増加させ、オートファジー経路の変化を示唆しています .
科学研究への応用
UPCDC-30245には、いくつかの科学研究への応用があります。
がん研究: タンパク質品質管理経路に不可欠なp97 ATPアーゼ活性の阻害を研究するために使用されます。
ウイルス学: この化合物は、ウイルス侵入を阻害することでコロナウイルスに対する抗ウイルス効果を示し、ウイルス感染の研究と抗ウイルス療法の開発のための貴重なツールとなります.
細胞生物学: UPCDC-30245は、エンドリソソーム分解とオートファジー経路の分子メカニズムを調査するために使用され、細胞プロセスと潜在的な治療標的についての洞察を提供します.
科学的研究の応用
Antiviral Applications
One of the most significant applications of UPCDC30245 is its antiviral effect against coronaviruses. Research indicates that this compound can inhibit viral entry into host cells, demonstrating a concentration-dependent reduction in viral titers. The minimum effective concentration for inhibiting coronavirus infection was identified at 0.6 µM . This positions this compound as a promising candidate for further development in treating viral infections.
Cancer Therapy
This compound shows potential as a therapeutic agent against p97-mutant cancers, particularly those resistant to ATP-competitive inhibitors. Its ability to induce distinct cellular responses, such as increasing levels of LC3-II (a marker for autophagy) while having minimal effects on ubiquitination pathways, suggests that it may overcome resistance mechanisms seen with other therapies .
Case Study 1: Antiviral Efficacy
In a study involving H1299 cells infected with HCoV-229E (a coronavirus), this compound was shown to significantly reduce viral RNA levels when administered before or during infection. The compound's efficacy was enhanced when combined with remdesivir, indicating potential for synergistic effects in antiviral strategies .
Case Study 2: Cancer Cell Line Analysis
Proteomic analysis of HCT116 cells treated with this compound revealed significant dysregulation of proteins associated with autophagy and lysosomal function. A total of 900 differentially expressed proteins were identified, with functional enrichment analysis linking these proteins to critical cellular processes such as metabolism and membrane trafficking . This study underscores the compound's potential role in cancer therapy by targeting unique pathways that are not affected by existing p97 inhibitors.
Data Tables
作用機序
UPCDC-30245は、アロステリック部位でp97 ATPアーゼ酵素に結合して、酵素の活性を阻害する立体構造変化を引き起こすことで、その効果を発揮します 。 この阻害は、初期エンドソームの形成を阻止し、リソソームの酸性度を低下させることで、エンドリソソーム分解を阻害します 。 この化合物の独自の作用機序により、宿主細胞へのウイルス侵入を阻害することで、抗ウイルス効果を発揮することができます .
類似の化合物との比較
UPCDC-30245は、CB-5083やNMS-873などの他のp97阻害剤と比較されます。
CB-5083: 小胞体関連タンパク質分解を損ない、未折り畳みタンパク質応答経路を活性化させることで、がん細胞のアポトーシスを誘導するATP競合阻害剤。 UPCDC-30245とは異なり、CB-5083はエンドリソソーム分解に影響を与えません。
UPCDC-30245は、エンドリソソーム分解を阻害し、抗ウイルス効果を示すという独自の能力により、これらの類似の化合物とは異なります .
類似化合物との比較
UPCDC-30245 is compared with other p97 inhibitors, such as CB-5083 and NMS-873:
CB-5083: An ATP-competitive inhibitor that induces apoptosis in cancer cells by impairing endoplasmic-reticulum-associated protein degradation and activating the unfolded protein response pathway. Unlike UPCDC-30245, CB-5083 does not affect endo-lysosomal degradation.
NMS-873: Another allosteric p97 inhibitor that induces apoptosis in cancer cells.
UPCDC-30245’s unique ability to block endo-lysosomal degradation and exhibit antiviral effects sets it apart from these similar compounds .
準備方法
UPCDC-30245の合成には、フェニルインドール系化合物の調製が含まれます。 特定の合成経路と反応条件は、文献では容易に入手できません。 UPCDC-30245は、高純度(≥99.0%)で製造され、固体および溶液など、さまざまな形態で入手可能であることが知られています 。 工業生産方法には、化合物品質と一貫性を確保するための精製と特性評価の手順を含む、標準的な有機合成技術が使用される可能性があります。
生物活性
UPCDC-30245 is an allosteric inhibitor of the p97 ATPase, a protein that plays a crucial role in various cellular processes, including protein degradation and autophagy. This compound has gained attention due to its unique biological activities, particularly its ability to block endo-lysosomal degradation and its potential applications in cancer therapy and antiviral strategies.
UPCDC-30245 exhibits a distinct mechanism of action compared to other p97 inhibitors such as CB-5083 and NMS-873. Unlike these ATP-competitive inhibitors, UPCDC-30245 does not significantly affect the unfolded protein response (UPR) or endoplasmic-reticulum-associated degradation (ERAD). Instead, it primarily influences autophagic pathways by increasing the levels of lipidated microtubule-associated proteins (LC3-II), indicating enhanced autophagy flux .
Key Findings from Proteomic Analysis
A comprehensive proteomic analysis conducted on HCT116 cells treated with UPCDC-30245 revealed significant changes in protein expression. The study identified 900 differentially expressed proteins (DEPs), with 412 proteins upregulated and 239 downregulated following treatment. Notably, many of these proteins were linked to lysosomal function and autophagy pathways, suggesting that UPCDC-30245 disrupts normal endo-lysosomal degradation processes .
Table 1: Summary of Differentially Expressed Proteins (DEPs) in HCT116 Cells Treated with UPCDC-30245
Protein Category | Number of DEPs | Functional Role |
---|---|---|
Upregulated | 412 | Autophagy, lysosomal function |
Downregulated | 239 | Protein degradation pathways |
Inhibition of Endo-Lysosomal Degradation
The compound inhibits the formation of early endosomes and reduces lysosomal acidity, which are critical for the normal functioning of lysosomes. This inhibition leads to the accumulation of proteins typically degraded by lysosomal pathways, such as amyloid precursor protein (APP) and low-density lipoprotein receptor (LDLR) . The dysregulation of these pathways highlights the potential of UPCDC-30245 as a therapeutic agent in conditions where lysosomal function is compromised.
Anticancer Activity
Research indicates that UPCDC-30245 may serve as a promising alternative for treating p97-mutant cancers resistant to conventional ATP-competitive inhibitors. In studies involving resistant HCT116 cell lines, UPCDC-30245 demonstrated a potency that was 30-fold higher than CB-5083 . The compound's unique properties allow it to effectively inhibit cancer cell proliferation while minimizing cytotoxic effects.
Table 2: Comparative Potency of p97 Inhibitors on HCT116 Cell Lines
Inhibitor | IC50 (nM) | Resistance Factor |
---|---|---|
CB-5083 | 10 | - |
NMS-873 | 26 | 30-fold higher |
UPCDC-30245 | 300 | 30-fold higher |
Antiviral Properties
UPCDC-30245 has also been shown to exhibit antiviral effects against coronaviruses by blocking viral entry into host cells. In experimental setups, it reduced viral titers in a concentration-dependent manner, demonstrating efficacy at low micromolar concentrations. This antiviral activity is attributed to its ability to disrupt endo-lysosomal pathways critical for virus entry .
Case Studies and Applications
Several studies have explored the potential applications of UPCDC-30245 beyond cancer therapy:
- Cancer Therapeutics : Its ability to inhibit proliferation in resistant cancer cell lines suggests that UPCDC-30245 could be developed as a treatment option for patients with p97-related malignancies.
- Antiviral Strategies : The compound's effectiveness in reducing coronavirus infection rates positions it as a candidate for further research in antiviral drug development.
- Lysosomal Storage Disorders : Given its impact on lysosomal function, UPCDC-30245 may offer insights into treating diseases characterized by lysosomal dysfunction.
特性
IUPAC Name |
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38FN5/c1-21(2)33-16-14-32(15-17-33)13-10-30-25-8-11-34(12-9-25)26-5-3-4-22(19-26)28-20-23-18-24(29)6-7-27(23)31-28/h3-7,18-21,25,30-31H,8-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHXZCVDLATFAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCNC2CCN(CC2)C3=CC=CC(=C3)C4=CC5=C(N4)C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。